Whitepaper: Comprehensive Safety, Toxicity, and Application Profiling of 8-Chloro-1,5-naphthyridin-3-amine in Kinase Inhibitor Development
Whitepaper: Comprehensive Safety, Toxicity, and Application Profiling of 8-Chloro-1,5-naphthyridin-3-amine in Kinase Inhibitor Development
Executive Summary
As researchers pushing the boundaries of targeted oncology, we frequently rely on privileged nitrogen-containing heterocycles. The compound 8-chloro-1,5-naphthyridin-3-amine (CAS: 1151802-19-5) serves as a highly valuable synthetic intermediate, particularly in the structural optimization of c-Met receptor tyrosine kinase inhibitors. However, unlocking its potential requires a rigorous understanding of its chemical reactivity, handling protocols, and toxicological profile. This technical guide synthesizes safety data sheet (SDS) parameters with field-proven experimental workflows, providing drug development professionals with a self-validating framework for utilizing this compound safely and effectively.
Physicochemical Profiling & Molecular Characterization
The utility of 8-chloro-1,5-naphthyridin-3-amine stems from its bifunctional nature: a highly reactive primary amine for coupling reactions and a chlorinated naphthyridine core that facilitates further cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | 8-Chloro-1,5-naphthyridin-3-amine |
| CAS Number | 1151802-19-5 |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Appearance | Solid (typically pale yellow to brown powder) |
| Solubility Profile | Soluble in Dichloromethane (DCM), DMSO, and DMF; Insoluble in water |
Safety Data Sheet (SDS) & Toxicological Profile
Handling chlorinated naphthyridines requires strict adherence to safety protocols due to their lipophilicity and potential to act as sensitizers or irritants. According to standardized safety data[1], the compound is classified under several key GHS hazard categories.
Table 2: GHS Hazard Classification & Toxicity Metrics
| GHS Code | Hazard Statement | Category | Mechanistic Toxicology Rationale |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat 4) | Lipophilic nature allows rapid GI absorption; hepatic metabolism may generate reactive intermediate species. |
| H315 | Causes skin irritation | Skin Irritation (Cat 2) | The primary amine can act as a nucleophile, reacting with epidermal proteins to cause localized inflammation. |
| H319 | Causes serious eye irritation | Eye Irritation (Cat 2A) | Direct contact disrupts the lipid bilayer of the corneal epithelium, leading to severe osmotic stress. |
| H335 | May cause respiratory irritation | STOT-SE (Cat 3) | Inhalation of fine particulate dust triggers mucosal immune responses in the upper respiratory tract[2]. |
Signal Word: Warning[1]
Safe Handling & PPE Causality
Standard laboratory PPE is insufficient without understanding why it is used. Because 8-chloro-1,5-naphthyridin-3-amine is a fine powder with a high affinity for lipid membranes, a particulate respirator (N95 or higher) must be worn when weighing the solid outside of a controlled environment to prevent H335-related respiratory sensitization[2]. Nitrile gloves (double-gloved) are mandatory; the compound's solubility in organic solvents means that accidental spills in DCM or DMF will rapidly carry the solute through standard latex, leading to dermal exposure (H315).
Application in Oncology: c-Met Inhibitor Synthesis
The primary application of 8-chloro-1,5-naphthyridin-3-amine is as a building block for antineoplastic agents, specifically targeting the Hepatocyte Growth Factor (HGF) receptor, c-Met [3]. Overexpression of c-Met is implicated in tumor scattering, angiogenesis, and metastasis. By incorporating the naphthyridine scaffold, researchers can synthesize ATP-competitive inhibitors that block c-Met autophosphorylation.
Caption: Mechanism of action: Naphthyridin-3-amine derivatives acting as ATP-competitive c-Met inhibitors.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.
Workflow: Amidation of 8-Chloro-1,5-naphthyridin-3-amine
Caption: Step-by-step synthetic workflow for the amidation of 8-chloro-1,5-naphthyridin-3-amine.
Step-by-Step Methodology:
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Preparation & Solvation: Dissolve 8-chloro-1,5-naphthyridin-3-amine (0.23 mmol) in 1 mL of anhydrous dichloromethane (DCM)[3].
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Causality: The primary amine on the naphthyridine ring is electronically deactivated by the adjacent nitrogen atoms and the electron-withdrawing chlorine. DCM provides a highly solubilizing, aprotic environment that stabilizes the transition state without competing for the electrophile.
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Base Addition: Add triethylamine (TEA) (0.46 mmol, 2.0 eq) to the solution[3].
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Causality: TEA acts as a non-nucleophilic proton sink. It prevents the formation of the unreactive amine hydrochloride salt, driving the equilibrium toward the amide product.
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Electrophile Introduction: Cool the reaction to 0°C and add 2-methoxyacetyl chloride (0.46 mmol) dropwise via syringe[3].
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Causality: Dropwise addition controls the exothermic nature of the reaction. An acid chloride is utilized over a standard carboxylic acid/coupling agent (like HATU) to overcome the weak nucleophilicity of the naphthyridine amine.
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Reaction Quenching: Stir overnight at room temperature. Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃)[3].
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Causality: NaHCO₃ safely neutralizes excess acid chloride and TEA-HCl salts, driving these byproducts into the aqueous phase while leaving the lipophilic product in the organic layer.
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Purification: Separate the layers, extract the aqueous layer with DCM (2x), and dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄)[3]. Filter and concentrate under reduced pressure.
Self-Validating Cytotoxicity Assay Protocol
When assessing the toxicity of the resulting derivatives, a self-validating MTT assay is paramount to ensure data integrity.
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Plating: Seed A549 cells (c-Met expressing) at 5,000 cells/well in a 96-well plate.
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Internal Controls (The Validation System):
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Positive Control: Staurosporine (1 μM) must be included to validate that the chosen cell line is metabolically responsive and capable of undergoing apoptosis.
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Negative Control: Vehicle-only wells (0.1% DMSO) establish the baseline viability, ensuring that observed toxicity is strictly compound-mediated and not an artifact of solvent toxicity.
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Treatment & Readout: Treat cells with serial dilutions of the synthesized compound for 72 hours, add MTT reagent, and read absorbance at 570 nm.
References
- Title: 1151802-19-5 | 8-chloro-1,5-naphthyridin-3-amine | BLD Pharm (GHS Hazard Data)
- Title: AK Scientific, Inc.: Safety Data Sheet (United States)
- Title: 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS (European Patent Office)
